2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-acetamide
Description
2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-acetamide is a substituted acetamide derivative characterized by a 4-chlorobenzyl group and a cyclopropylamine moiety.
Properties
IUPAC Name |
2-amino-N-[(4-chlorophenyl)methyl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-10-3-1-9(2-4-10)8-15(11-5-6-11)12(16)7-14/h1-4,11H,5-8,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOPETOOPWTQHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=C(C=C2)Cl)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-acetamide typically involves the following steps:
Benzyl Chloride Formation: The starting material, 4-chlorobenzyl chloride, is prepared through the chlorination of 4-chlorobenzyl alcohol.
Cyclopropylamine Reaction: Cyclopropylamine is reacted with the benzyl chloride to form the intermediate cyclopropylamino-benzyl chloride.
Acetamide Formation: The intermediate is then reacted with acetic anhydride to form the final product, this compound.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The chloro group can be reduced to form a hydroxyl group.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines are used in substitution reactions.
Major Products Formed:
Oxidation: 2-Nitro-N-(4-chloro-benzyl)-N-cyclopropyl-acetamide
Reduction: 2-Amino-N-(4-hydroxy-benzyl)-N-cyclopropyl-acetamide
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound has been investigated for its potential as an inhibitor in various biological pathways, particularly in cancer therapy. Its structural similarity to known inhibitors allows for the exploration of its efficacy against specific targets.
Cancer Therapeutics
Research has shown that compounds similar to 2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-acetamide can act as selective inhibitors of enzymes involved in steroid metabolism, such as 17β-HSD3. These inhibitors have demonstrated promising IC50 values, indicating their potency in reducing testosterone and dihydrotestosterone levels, which are crucial in prostate cancer progression .
Table 1: Potency of Related Compounds
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| Compound 1 | 17β-HSD3 | 75 |
| Compound 2 | 17β-HSD3 | 76 |
| Compound 3 | 17β-HSD3 | 74 |
Inhibition of Bacterial Aminoacyl-tRNA Synthetases
Another significant application of this compound is its potential role as an inhibitor of bacterial aminoacyl-tRNA synthetases (aaRS). These enzymes are critical for protein synthesis in bacteria, making them attractive targets for antibiotic development. The inhibition of aaRS can lead to the cessation of bacterial growth, thereby providing a therapeutic strategy against bacterial infections .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy and selectivity of compounds like this compound. Modifications to the benzylamine template have shown varying degrees of activity, and SAR studies help identify which structural features contribute to enhanced biological activity.
Table 2: SAR Insights on Structural Modifications
| Modification | Activity Change | Observations |
|---|---|---|
| N-Acetyl Group | Increased Activity | Aligns better with active site |
| Chlorine Substitution | Variable Activity | Alters conformation affecting binding |
Case Studies and Research Findings
Several studies have highlighted the effectiveness of compounds structurally related to this compound in preclinical models.
Study on Prostate Cancer
A study conducted on prostate cancer cells demonstrated that certain derivatives exhibited significant inhibition of cell proliferation, correlating with their ability to lower androgen levels . The results indicate that optimizing the structure can lead to more effective treatments.
Antibacterial Activity
Research into the antibacterial properties has shown that modifications enhancing hydrophobic interactions significantly improve binding affinity to aaRS, leading to potent antibacterial activity against Gram-positive bacteria .
Mechanism of Action
The mechanism by which 2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-acetamide and related compounds:
Key Observations :
Substituent Position and Halogen Effects: The target compound’s 4-chloro-benzyl group contrasts with 2-chloro-6-fluoro-benzyl in , where fluorine’s electronegativity may enhance dipole interactions. The 4-chloro substitution likely optimizes steric bulk without excessive electronic withdrawal .
Functional Group Impact: Replacement of the acetamide group with a carboxylic acid (e.g., ) significantly alters solubility and acidity (pKa ~4-5), making it more hydrophilic than the acetamide derivatives . Ethanolamine derivatives (e.g., ) introduce hydroxyl groups, enhancing hydrogen-bonding capacity and aqueous solubility compared to acetamides .
Synthetic Considerations :
- The synthesis of chloro-substituted analogs often involves nucleophilic substitution, as seen in , where tetraethylammonium chloride facilitates halogen exchange in acetonitrile . This method may apply to the target compound’s preparation.
Biological Activity
2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes an amino group, a cyclopropyl moiety, and a 4-chlorobenzyl group, which contribute to its unique pharmacological properties. The molecular formula is , with a molar mass of 240.71 g/mol.
Preliminary studies suggest that this compound may function as an enzyme inhibitor or receptor modulator , influencing various biochemical pathways. Its interaction with specific molecular targets is essential for understanding its pharmacological effects. The compound's binding affinity and molecular interactions need detailed investigation to elucidate its precise mechanism of action.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Table 1: Antimicrobial Activity Comparison
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. faecalis, P. aeruginosa | TBD |
| Similar Derivative | S. typhi, K. pneumoniae | 40-50 µg/mL |
Anticancer Properties
The compound may also have anticancer effects. Studies on related compounds have demonstrated the ability to induce apoptosis in cancer cells and inhibit cell proliferation, making it a candidate for further investigation in cancer therapeutics .
Case Studies
- In Vitro Studies : A study involving the application of similar compounds showed significant cytotoxicity against breast cancer cells (MCF-7), indicating that structural modifications can enhance biological activity. The IC50 values were reported to be around 225 µM for related derivatives .
- Animal Models : In vivo studies are necessary to confirm the therapeutic potential of this compound. Preliminary results from studies on related compounds indicate alterations in emotional behavior in mice when treated with NAPE-PLD inhibitors, which could provide insights into its effects on neurological pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
